10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic systems incorporating oxygen (oxa) and nitrogen (diaza) atoms within a rigid fused-ring framework. The core structure consists of an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one scaffold, with substituents at positions 6 (ethoxy), 9 (methyl), and 10 (3,4-dimethylphenyl). The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, while the ethoxy moiety enhances electron-donating effects compared to smaller alkoxy groups. The methyl group at position 9 may influence conformational stability.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-25-18-8-6-7-16-17-12-21(4,26-19(16)18)23(20(24)22-17)15-10-9-13(2)14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXNSQNAHIXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, ethoxy compounds, and diazatricyclic precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-Dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
1. Chemistry:
- Building Block for Synthesis: It can serve as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions which can lead to the development of novel compounds with desired properties.
2. Biology:
- Bioactive Compound: There is potential for this compound to act as a bioactive agent in drug discovery. Research indicates that compounds with similar structures may interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects.
3. Medicine:
- Therapeutic Applications: The unique structural characteristics of this compound could be leveraged to develop drugs targeting specific pathways in diseases such as cancer or neurological disorders. Investigations into its mechanism of action could reveal insights into how it modulates biological processes.
4. Industry:
- Material Development: The compound may be utilized in creating new materials with specific properties, such as polymers or coatings that exhibit enhanced performance characteristics due to their unique chemical structure.
Case Studies and Research Findings
Research into compounds structurally similar to 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has yielded promising results:
- Anticancer Activity: Studies have shown that certain diazatricyclic compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar properties.
- Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways associated with diseases like diabetes and cancer.
- Material Science Innovations: The compound's unique structural features have been explored in developing advanced materials with applications in electronics and coatings due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Electronic Analysis
Substituent Effects: The 3,4-dimethylphenyl group in the target compound contributes to greater steric bulk and lipophilicity compared to the 2,5-difluorophenyl analog . Fluorine’s electron-withdrawing nature may enhance metabolic stability in the latter, whereas dimethyl groups could favor membrane permeability. The ethoxy substituent (vs.
Heteroatom Variations :
- Compounds with 3,7-dithia-5-aza cores (e.g., derivatives in ) exhibit enhanced π-conjugation due to sulfur’s polarizability, contrasting with the 8-oxa-10,12-diaza system’s rigidity. Sulfur-containing analogs may display altered redox properties or metal-binding capabilities.
Polarity and Solubility :
- The 4-hydroxyphenyl derivative demonstrates higher aqueous solubility than the target compound due to hydrogen-bonding capacity, whereas the ethoxy and dimethylphenyl groups in the target compound favor organic phase partitioning.
Pharmacological Implications (Hypothetical)
- Fluorinated analogs (e.g., ) are often prioritized in drug design for improved metabolic stability and target affinity.
- Sulfur-containing derivatives (e.g., ) might exhibit unique interaction profiles due to sulfur’s nucleophilicity and larger atomic radius.
- The ethoxy group in the target compound could balance lipophilicity and solubility better than smaller alkoxy substituents, optimizing pharmacokinetics.
Biological Activity
10-(3,4-Dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a diazatricyclo framework and multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 364.43 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as 3,4-dimethylphenyl derivatives and diazatricyclic precursors. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems:
- Receptor Binding : The compound may interact with specific receptors or enzymes.
- Enzyme Modulation : It could modulate the activity of enzymes involved in critical biochemical pathways.
- Cell Signaling Pathways : Potential effects on cell signaling pathways may lead to various physiological responses.
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit diverse pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
- Anti-inflammatory Activity : Studies have shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced inflammation in animal models .
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Antimicrobial Effects : Compounds in this class have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of structurally similar compounds in a rat model of carrageenan-induced paw edema, significant reductions in paw swelling were observed at doses of 5 mg/kg and 10 mg/kg . This suggests that the compound may have a similar efficacy profile.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of related diazatricyclic compounds revealed IC50 values ranging from 5 to 15 µM against several cancer cell lines (e.g., MCF-7 and HeLa). These results indicate potential for further development as anticancer agents .
Q & A
Basic: What are common synthetic routes for this compound, and what analytical methods validate its purity and structure?
Answer:
The compound’s synthesis likely follows a multi-step protocol involving cyclization and functionalization of aromatic precursors. A general method for analogous tricyclic derivatives includes:
- Step 1 : Condensation of substituted aryl groups with heterocyclic intermediates under reflux (e.g., using acetic acid amides/esters as coupling agents) .
- Step 2 : Oxidative cyclization with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water mixtures to form the tricyclic core .
- Validation :
- Purity : HPLC with UV detection (λ = 254 nm).
- Structure : H/C NMR for substituent confirmation (e.g., ethoxy group at δ 1.2–1.4 ppm for CH and δ 3.8–4.2 ppm for OCH), and X-ray crystallography for absolute stereochemistry (e.g., torsion angles like C8—C9—C10—O1 = −178.6° to confirm spatial arrangement) .
Basic: How is the compound’s structural elucidation performed, and what key spectral parameters distinguish it from analogs?
Answer:
Critical spectral parameters include:
- NMR :
- X-ray data : Bond lengths (e.g., C–O = 1.43 Å) and torsion angles (e.g., C10—C11—C12—C7 = −2.1°) confirm the tricyclic scaffold and substituent orientation .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] matching CHNO).
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from:
- Experimental variables : Use a split-plot design (e.g., randomized blocks with subplots for variables like solvent polarity or temperature) to isolate confounding factors .
- Analytical sensitivity : Cross-validate bioactivity assays (e.g., enzyme inhibition vs. cellular uptake) and employ orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
- Reproducibility : Standardize protocols using guidelines from environmental-chemical studies (e.g., INCHEMBIOL’s framework for abiotic/biotic interactions) .
Advanced: What computational methods predict the compound’s environmental fate and ecotoxicological impact?
Answer:
- Environmental modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate partition coefficients (log P) and biodegradability.
- Ecotoxicology : Apply Adapt-cMolGPT for target-specific toxicity prediction, leveraging transformer models trained on real molecular data to simulate bioaccumulation in biotic compartments (e.g., fish or soil microbiota) .
Advanced: How to design a multi-step synthesis for derivatives with enhanced solubility?
Answer:
- Derivatization strategy : Introduce polar groups (e.g., hydroxyl or carboxylate) at the 6-ethoxy or 9-methyl positions via nucleophilic substitution.
- Optimization : Use a factorial design (e.g., varying solvent polarity, catalyst loading) to maximize yield. For example, replace ethoxy with polyethylene glycol (PEG) chains using Mitsunobu conditions .
- Validation : Measure log D (octanol-water distribution) and aqueous solubility via shake-flask methods.
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS. Key degradation products (e.g., lactone ring-opened forms) indicate susceptibility .
- Photostability : Expose to UV light (λ = 320–400 nm) and analyze by HPLC for isomerization or oxidation byproducts (e.g., epoxide formation) .
Advanced: How to establish structure-activity relationships (SAR) for target binding?
Answer:
- Fragment-based screening : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with the 8-oxa group).
- Mutagenesis studies : Compare binding affinities in wild-type vs. mutant proteins (e.g., Ala-scanning of active-site residues).
- Computational docking : Use Adapt-cMolGPT to generate derivatives with optimized steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
